molecular formula C9H11BO4 B1365423 (4-(Acetoxymethyl)phenyl)boronic acid CAS No. 326496-51-9

(4-(Acetoxymethyl)phenyl)boronic acid

Cat. No. B1365423
M. Wt: 193.99 g/mol
InChI Key: FPQABEOUQSYDPY-UHFFFAOYSA-N
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Description

4-(Acetoxymethyl)phenyl)boronic acid is a boronate, which belongs to a class of synthetic organic compounds . It reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives .


Synthesis Analysis

Boronic acids, including 4-(Acetoxymethyl)phenyl)boronic acid, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular formula of 4-(Acetoxymethyl)phenyl)boronic acid is C9H11BO4 . The average mass is 193.992 Da and the monoisotopic mass is 194.075043 Da .


Chemical Reactions Analysis

4-(Acetoxymethyl)phenyl)boronic acid undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers . It also undergoes reactions such as palladium-catalyzed direct arylation and Suzuki-Miyaura cross-coupling in water .


Physical And Chemical Properties Analysis

The density of 4-(Acetoxymethyl)phenyl)boronic acid is 1.21g/cm3 . It has a boiling point of 341.0±44.0 °C at 760 mmHg and a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.7±3.0 kJ/mol and the flash point is 160.0±28.4 °C .

Scientific Research Applications

Chemical Synthesis and Molecular Recognition

Boronic acids, including derivatives like (4-(Acetoxymethyl)phenyl)boronic acid, are widely used in chemical synthesis as synthetic intermediates and building blocks. They play a crucial role in the development of various organic compounds due to their ability to form stable covalent bonds with diols and other functional groups. This property makes them valuable in sensing, protein manipulation, therapeutics, biological labeling, and separation techniques. For instance, the study by Zhang et al. (2017) explores the structure and potential applications of multifunctional compounds that incorporate both boronic acid and aminophosphonic acid groups, highlighting their utility in organic synthesis and potential biomedical applications (Zhang et al., 2017).

Sensing and Detection

Boronic acids are instrumental in the development of sensors, especially for detecting carbohydrates and saccharides. This application is due to their ability to form reversible covalent complexes with diols, which are abundant in saccharides. The study by Dowlut and Hall (2006) demonstrates the use of boronic acids in complexing glycopyranosides under physiologically relevant conditions, showcasing their potential in designing sensors for biological applications (Dowlut & Hall, 2006).

Nanotechnology and Material Science

In nanotechnology and materials science, boronic acids are used to modify the surface properties of nanoparticles and other nanostructures. For example, Mu et al. (2012) investigate the use of phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition, demonstrating the role of boronic acids in the development of nanoscale sensors and devices (Mu et al., 2012).

Biological and Medicinal Applications

Boronic acids also find applications in medicinal chemistry and drug design due to their biological activities. For instance, Temel et al. (2022) synthesize and evaluate a novel boronic ester compound derived from phenyl boronic acid and quercetin for its antioxidant, antibacterial, and anticancer activities, highlighting the potential of boronic acid derivatives in therapeutic applications (Temel et al., 2022).

Catalysis

Boronic acids are employed as catalysts in various organic transformations. Hall (2019) discusses the utility of boronic acids as catalysts, enabling mild and selective reaction conditions for the activation and transformation of hydroxy functional groups into valuable products (Hall, 2019).

Environmental and Water Purification

In environmental science, boronic acid derivatives are explored for their utility in water purification and the removal of toxic substances. Albertini et al. (2018) develop hybrid membranes incorporating functional mesoporous silica nanoparticles with boronic acid groups for efficient boron removal from water, demonstrating their potential in environmental remediation (Albertini et al., 2018).

Safety And Hazards

4-(Acetoxymethyl)phenyl)boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-(acetyloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQABEOUQSYDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442055
Record name {4-[(Acetyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Acetoxymethyl)phenyl)boronic acid

CAS RN

326496-51-9
Record name {4-[(Acetyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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